![molecular formula C21H25NO4 B600727 Tetrahydropalmatine CAS No. 2934-97-6](/img/structure/B600727.png)
Tetrahydropalmatine
Overview
Description
Tetrahydropalmatine (THP) is a berberine alkaloid obtained by formal addition of two molecules of hydrogen to the pyridine ring of palmatine. It has a role as an adrenergic agent, a non-narcotic analgesic, and a dopaminergic antagonist .
Synthesis Analysis
Tetrahydropalmatine in overall yield of 18% was synthesized from alkaloids in Coptids Rhizoma with the similar structure of isoquinoline by a three-step reaction of alkaloids preparation, demethylation or demethylene-dioxy, deoxidation, methylation and so on. The structure was confirmed by 1H-NMR IR and ESI-MS .
Molecular Structure Analysis
Molecular electronic properties of the isolated compound were investigated using five different functionals: B3LYP, PBE0, TPSSTPSS, M06-2X, and wB97XD for comparative purposes which present isolated structure to be more reactive at PBE0 and more stable geometry at wB97XD levels of theory .
Chemical Reactions Analysis
Tetrahydropalmatine (THP), an isoquinoline alkaloid, widely exists in Chinese herbal medicine preparations. THP has four–OCH3 groups at the 2, 3, 9, and 10 positions .
Physical And Chemical Properties Analysis
Tetrahydropalmatine (THP) is an isoquinoline alkaloid that widely exists in Chinese herbal medicine preparations. It has four–OCH3 groups at the 2, 3, 9, and 10 positions .
Scientific Research Applications
Pharmacological Activities
THP is a tetrahydroproberine isoquinoline alkaloid, widely present in some botanical drugs . It has attracted considerable attention because of its diverse pharmacological activities . These activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .
Treatment of Bone Cancer Pain
Notably, THP can be used in the treatment of bone cancer pain . This suggests that it has potential therapeutic applications in oncology, particularly in palliative care.
Treatment of Acute Myocardial Ischemia
Research has been conducted to explore the potential molecular mechanism of THP on acute myocardial ischemia (AMI) . The results suggest that THP could improve cardiac function and alleviate myocardial injury in AMI . The underlying mechanism may be inhibition of inflammation, the improvement of energy metabolism, and the regulation of hormones .
Pharmacokinetic Characteristics
Pharmacokinetic studies showed that THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo . However, self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of THP and improve its bioavailability .
Toxicological Characteristics
THP may have potential cardiac and neurological toxicity . However, toxicity studies of THP are limited, especially its long-duration and acute toxicity tests . Further research on its potential target, molecular mechanism, toxicity, and oral utilization should need to be strengthened in the future .
Synthesis
Tetrahydropalmatine can be synthesized from alkaloids in Coptids Rhizoma with the similar structure of isoquinoline by a three-step reaction of alkaloids preparation, demethylation or demethylene-dioxy, deoxidation, methylation and so on .
Mechanism of Action
Target of Action
Tetrahydropalmatine primarily targets dopamine D1, D2, and D3 receptors, alpha adrenergic receptors, and serotonin receptors . It functions as an antagonist at dopamine D1, D2, and alpha-1 adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, addiction, and motor control .
Mode of Action
Tetrahydropalmatine interacts with its targets by antagonizing dopamine D1, D2, and alpha-1 adrenergic receptors . It also acts through positive allosteric modulation of GABA-A receptors . Additionally, it displays significant binding to 5-HT1A and alpha-2 adrenergic receptors . The blockade of pre-synaptic autoreceptors by Tetrahydropalmatine results in increased dopamine release .
Biochemical Pathways
Tetrahydropalmatine affects several biochemical pathways. It has been shown to inhibit inflammation and improve energy metabolism . It also regulates hormones . The PPARγ/NF-Κb and TGF-β1/Smad pathways are involved in the anti-fibrotic effects of Tetrahydropalmatine .
Pharmacokinetics
Pharmacokinetic studies have shown that Tetrahydropalmatine is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of tetrahydropalmatine and improve its bioavailability .
Result of Action
Tetrahydropalmatine has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is also a potent muscle relaxant . It has shown potential in the treatment of drug addiction to both cocaine and opiates .
Action Environment
The action, efficacy, and stability of Tetrahydropalmatine can be influenced by various environmental factors. For instance, the vascular relaxation effect of Tetrahydropalmatine was found to be partially attenuated by PI3K inhibitor wortmannin, Akt inhibitor IV, endothelial nitric oxide synthetase (eNOS) inhibitor L-NAME, guanylate cyclase inhibitors and the mechanical removal of endothelium
Safety and Hazards
When handling Tetrahydropalmatine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864207 | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Tetrahydropalmatine | |
CAS RN |
2934-97-6 | |
Record name | (±)-Tetrahydropalmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydalis B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDROPALMATINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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